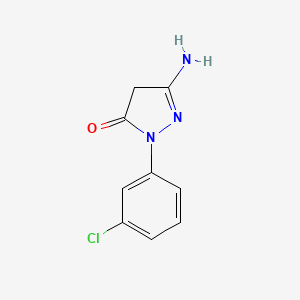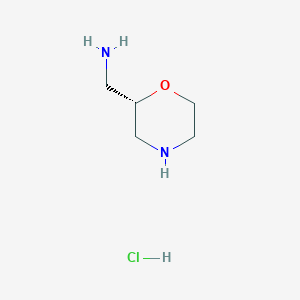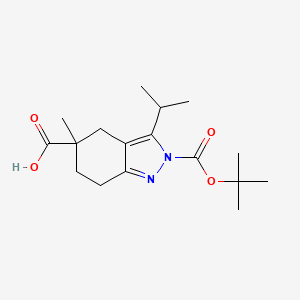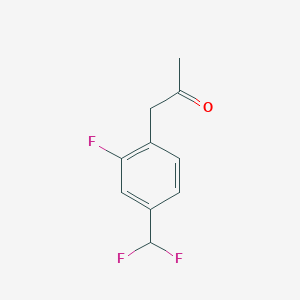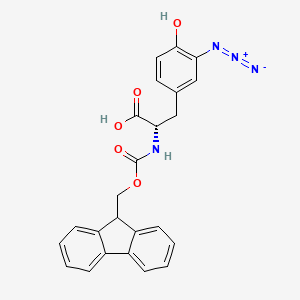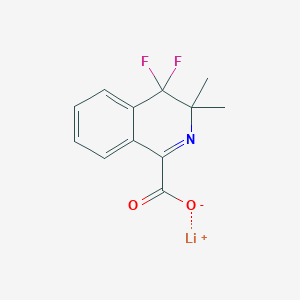
3-Bromo-2-methyl-5-(methylthio)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-methyl-5-(methylthio)thiophene is an organic compound with the molecular formula C6H7BrS2 and a molecular weight of 223.15 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features both bromine and methylthio substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-(methylthio)thiophene can be synthesized through the bromination of 2-methyl-5-(methylthio)thiophene. The bromination reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an inert solvent such as dichloromethane or acetonitrile, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methyl-5-(methylthio)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Various substituted thiophenes.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex structures.
Scientific Research Applications
3-Bromo-2-methyl-5-(methylthio)thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-methyl-5-(methylthio)thiophene depends on its specific application. In chemical reactions, the bromine and methylthio groups play crucial roles in determining reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the methylthio group can undergo oxidation or participate in coordination with metal catalysts.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylthiophene: Similar structure but with different substitution pattern.
3,5-Dimethyl-2-(methylthio)thiophene: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
3-Bromo-2-methyl-5-(methylthio)thiophene is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H7BrS2 |
|---|---|
Molecular Weight |
223.2 g/mol |
IUPAC Name |
3-bromo-2-methyl-5-methylsulfanylthiophene |
InChI |
InChI=1S/C6H7BrS2/c1-4-5(7)3-6(8-2)9-4/h3H,1-2H3 |
InChI Key |
KIZIHRITVXVCKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)SC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


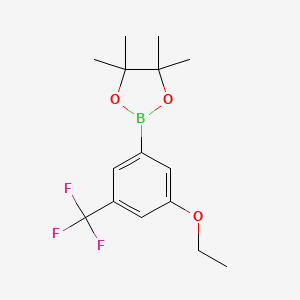


![methyl 2-[[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate](/img/structure/B14038472.png)
